molecular formula C21H23NO3S B2786985 N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide CAS No. 1705399-63-8

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide

Cat. No.: B2786985
CAS No.: 1705399-63-8
M. Wt: 369.48
InChI Key: SQWYRLWJACBYJW-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a naphthalene-1-sulfonamide scaffold, a structure prevalent in compounds investigated for modulating protein-protein interactions and enzyme activity. Related naphthalene-sulfonamide derivatives have been identified as potent inhibitors of protein-protein interactions, such as the Keap1-Nrf2 complex, a promising target for managing oxidative stress in neurodegenerative and inflammatory diseases . The structural motif is also found in molecules studied as inhibitors of enzymes like carbonic anhydrase, which is overexpressed in certain cancers . The design of this compound, incorporating a methoxy-phenylbutyl side chain, suggests potential for targeted interaction with hydrophobic binding pockets on protein surfaces. The synthesis of this sulfonamide is typically achieved through the classic coupling of a naphthalene-sulfonyl chloride with an appropriate amine, a reliable method for producing sulfonamides with high purity . Researchers can utilize this compound as a key intermediate or building block in the development of novel therapeutic agents, particularly in structure-activity relationship (SAR) studies aimed at optimizing binding affinity and selectivity. As a fluorescent probe derivative, naphthalene-sulfonamides are valuable tools for labeling and investigating biological macromolecules . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-3-21(25-2,18-12-5-4-6-13-18)16-22-26(23,24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15,22H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYRLWJACBYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity of sulfonamide derivatives arises primarily from substitutions on the nitrogen atom or the aromatic rings. Key analogs include:

Compound Name Substituent on N-Atom Key Functional Groups Reference
N-(2-Acetylphenyl)naphthalene-1-sulfonamide 2-Acetylphenyl Ketone, sulfonamide
N-(1,4-Dihydroquinazolin-2-yl)sulfonamide (10f) 1,4-Dihydroquinazolin-2-yl Heterocyclic amine, sulfonamide
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 2-Phenylethyl Methoxy, sulfonamide
Target Compound 2-Methoxy-2-phenylbutyl Methoxy, branched alkyl, sulfonamide

Key Observations :

  • The 2-methoxy-2-phenylbutyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl or aryl substituents (e.g., 2-phenylethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Heterocyclic substituents, as in compound 10f , improve binding to biological targets (e.g., enzymes or receptors) but may complicate metabolic stability due to reactive nitrogen centers.

Physicochemical Properties

Property N-(2-Acetylphenyl)sulfonamide Compound 10f 4-Methoxy-N-(2-phenylethyl)sulfonamide Target Compound (Inferred)
Melting Point (°C) 203–205 182–186 Not reported ~150–170 (estimated)
Molecular Weight (g/mol) 325.4 337.4 341.42 ~385–400
Lipophilicity (LogP) Moderate (ketone group) High (heterocyclic amine) High (methoxy, phenylethyl) Very high (branched alkyl)
Spectral Data ¹H NMR: δ 8.6 (s, SO₂NH) FT-IR: 3375 cm⁻¹ (N–H stretch) ¹³C NMR: δ 151.43 (aromatic) Expected δ 3.3 (OCH₃)

Notes:

  • The target compound’s methoxy group would exhibit a characteristic ¹H NMR signal near δ 3.3, distinct from acetyl (δ ~2.6) or hydroxyethyl (δ ~4.5) groups in analogs .
  • Higher molecular weight and lipophilicity may necessitate advanced formulation strategies for drug delivery.

Stability and Metabolic Pathways

  • Compound 10f : Unstable in microsomal assays, with 50% dehydrogenation to N-(quinazolin-2-yl)sulfonamide .
  • Target Compound : The methoxy group is less prone to oxidative metabolism than hydroxyl or amine groups, suggesting improved stability. However, the phenylbutyl chain may undergo cytochrome P450-mediated oxidation.

Biological Activity

N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a sulfonamide group and an alkyl side chain. The sulfonamide moiety is known for its role in inhibiting bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in folic acid metabolism, which is essential for bacterial proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, disrupting various biological pathways. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial activities .
  • Antiproliferative Effects : Recent studies have shown that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of 0.51 µM against MCF-7 cells, indicating potent activity .

Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. This class of compounds has been extensively studied for their effectiveness against various bacterial strains .

Anticancer Activity

Research has indicated that certain derivatives can significantly inhibit tubulin polymerization, a crucial process for cell division. The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The following table summarizes key findings on the antiproliferative activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
5cMCF-70.51Tubulin polymerization inhibition
5cA5490.33Tubulin polymerization inhibition
5bMCF-7>30Low activity due to structural differences

Anti-inflammatory Activity

Naphthalene sulfonamides have also been explored for their anti-inflammatory properties. Their ability to inhibit specific enzymes involved in inflammatory pathways makes them potential candidates for treating inflammatory diseases .

Case Studies

  • Antiproliferative Study : A study evaluated several naphthalene sulfonamide derivatives for their antiproliferative effects on MCF-7 and A549 cell lines. Compound 5c was identified as the most potent, exhibiting low cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation through tubulin interaction .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, compound 5c was shown to bind at the colchicine site on tubulin, suggesting a mechanism similar to that of well-known anticancer agents like colchicine .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide?

The synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a secondary amine (e.g., 2-methoxy-2-phenylbutylamine) in the presence of a base like triethylamine. The reaction is carried out in anhydrous dichloromethane or tetrahydrofuran under nitrogen to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding ~70–85% purity. Critical parameters include stoichiometric control of the amine and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms the presence of methoxy (δ ~3.3 ppm), naphthalene aromatic protons (δ ~7.4–8.2 ppm), and sulfonamide NH (δ ~5.8 ppm).
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1340 cm⁻¹ and 1160 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.14).
  • Elemental Analysis : Ensures >95% purity by C, H, N, S content .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme Inhibition : Test against FABP4 (fatty acid-binding protein 4) via fluorescence displacement assays (IC50 determination) .
  • Antimicrobial Screening : Use agar dilution against Staphylococcus aureus and Escherichia coli (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 24 hours) and improves yield (95%) by enhancing reagent interaction under controlled temperature (373 K) and pressure (150 psi) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction dialysis.
  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by stabilizing intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Control variables like buffer pH (e.g., FABP4 assays at pH 7.4 vs. 8.0 alter binding affinity) .
  • Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water) to exclude impurities mimicking activity .
  • Structural Confirmation : X-ray crystallography (e.g., SHELXL refinement) verifies stereochemical integrity, as incorrect configurations may lead to false negatives .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with FABP4’s hydrophobic pocket; prioritize poses with ΔG < −8 kcal/mol .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett σ constants .

Q. How can low aqueous solubility be addressed in pharmacological studies?

  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
  • Co-Crystallization : Use succinic acid as a co-former to improve solubility by 10-fold via hydrogen-bonding networks .

Q. What toxicological assessments are critical for preclinical evaluation?

  • In Vitro : HepG2 cell viability assays (72-hour exposure) and Ames test for mutagenicity .
  • In Vivo : Acute toxicity in rodents (LD50 determination via OECD 423 guidelines) and 28-day subchronic studies with histopathology .
  • Ecotoxicology : Daphnia magna immobilization assays (EC50) to assess environmental risk .

Data Analysis and Validation

Q. How should crystallographic data be validated for structural accuracy?

  • R-Factor Criteria : Ensure R1 < 0.05 and wR2 < 0.15 after SHELXL refinement .
  • Hydrogen Bonding : Confirm intermolecular interactions (e.g., N–H···O=S distances ~2.38 Å) via Mercury software .
  • Twinned Data : Use PLATON to detect and correct twinning in monoclinic crystals .

Q. What statistical methods address variability in biological replicates?

  • ANOVA with Tukey’s HSD : Identify significant differences (p < 0.05) across dose-response groups.
  • Grubbs’ Test : Eliminate outliers in activity datasets (α = 0.01).
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data .

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